molecular formula C6H13O8P B1213624 2,5-Anhydromannitol 1-phosphate CAS No. 52011-52-6

2,5-Anhydromannitol 1-phosphate

Cat. No.: B1213624
CAS No.: 52011-52-6
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-KVTDHHQDSA-N
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Description

2,5-Anhydromannitol 1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H13O8P and its molecular weight is 244.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis for Biochemical Studies

2,5-Anhydromannitol and its derivatives, including 2,5-anhydromannitol 1-phosphate, have been synthesized for biochemical research purposes. These compounds are cyclic analogues of the alpha and beta anomers of D-fructofuranose and its phosphate derivatives. The synthesis process emphasizes selective deuterium labeling, allowing for further biochemical studies (Persky & Albeck, 2000).

Impact on Carbohydrate Metabolism

2,5-Anhydromannitol has shown to inhibit gluconeogenesis from various substrates in isolated rat hepatocytes. This inhibition varies depending on the substrate metabolized, indicating a specific regulatory role in carbohydrate metabolism (Riquelme et al., 1983).

Glycolysis and Ethanol Production

Research on 2,5-Anhydromannitol in strains of Saccharomyces cerevisiae and Escherichia coli revealed that at certain concentrations, it significantly inhibits glucose and fructose consumption, affecting glycolysis and ethanol production. This suggests a potential regulatory role in fermentation processes (Nghiem & Cofer, 2007).

Enzymatic Interaction in Hepatocytes

In hepatocytes, 2,5-anhydromannitol and its phosphorylated derivatives interact with various enzymes involved in carbohydrate metabolism. These interactions can either inhibit or activate key metabolic enzymes, affecting processes like gluconeogenesis and glycolysis (Riquelme et al., 1984).

Glycolysis Inhibition in Rat Hepatocytes

2,5-Anhydromannitol decreases lactate formation in rat hepatocytes metabolizing glucose, suggesting a potential inhibitory effect on glycolysis. This could have implications for understanding energy metabolism in liver cells (Riquelme et al., 1985).

Fructose 1,6 Bisphosphate Aldolase Inhibitor

2,5-Anhydromannitol derivatives have been identified as potential inhibitors of fructose 1,6 bisphosphate aldolase. This enzyme is crucial in glycolysis, and inhibition by these compounds could have therapeutic applications, particularly in treating fast-growing cancer cells (Christus & Madson, 2021).

Role in Feeding Behavior and Metabolism

Studies have shown that 2,5-anhydromannitol can elicit feeding behavior in rats by altering liver metabolism. This is achieved through phosphorylation of the compound in the liver, affecting hepatic phosphate and ATP levels (Rawson et al., 1994).

Biochemical Analysis

Biochemical Properties

2,5-Anhydromannitol 1-phosphate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including fructokinase and phosphofructokinase. Fructokinase phosphorylates 2,5-anhydromannitol to form this compound, which can further be phosphorylated by phosphofructokinase to form 2,5-anhydromannitol 1,6-bisphosphate . These phosphorylated metabolites are crucial in regulating carbohydrate metabolism by inhibiting enzymes such as fructose 1,6-bisphosphatase and activating pyruvate kinase .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In hepatocytes, it inhibits gluconeogenesis and glycogenolysis, leading to decreased blood glucose levels . This compound also influences cellular metabolism by altering the levels of key metabolites such as lactate and pyruvate . Additionally, this compound affects cell signaling pathways by modulating the activity of enzymes involved in carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with several key enzymes. It inhibits fructose 1,6-bisphosphatase competitively and activates pyruvate kinase . These interactions result in the modulation of glycolytic and gluconeogenic pathways, leading to changes in cellular metabolism. The compound’s ability to inhibit gluconeogenesis and stimulate glycolysis is attributed to its structural similarity to fructose, allowing it to act as a competitive inhibitor or activator of specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by the presence of other metabolites and enzymes . Long-term exposure to this compound in hepatocytes results in sustained inhibition of gluconeogenesis and glycogenolysis, with corresponding changes in metabolite levels . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits gluconeogenesis and glycogenolysis, leading to reduced blood glucose levels . At higher doses, it can cause adverse effects such as elevated serum lactate levels . These dosage-dependent effects highlight the importance of optimizing the dosage for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It is phosphorylated by fructokinase and phosphofructokinase, leading to the formation of 2,5-anhydromannitol 1,6-bisphosphate . This compound inhibits fructose 1,6-bisphosphatase and activates pyruvate kinase, thereby modulating glycolytic and gluconeogenic pathways . These interactions affect metabolic flux and the levels of key metabolites such as lactate and pyruvate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it is transported into hepatocytes via glucose transporters . Once inside the cell, it is phosphorylated and distributed within the cytoplasm, where it interacts with various enzymes involved in carbohydrate metabolism .

Subcellular Localization

This compound is primarily localized in the cytoplasm of hepatocytes, where it exerts its effects on carbohydrate metabolism . The compound’s subcellular localization is influenced by its phosphorylation state and interactions with specific enzymes. These interactions ensure that this compound is available at the sites where it can modulate glycolytic and gluconeogenic pathways .

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966346
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52011-52-6
Record name 2,5-Anhydromannitol 1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1-O-phosphonohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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